Cas no 1315365-56-0 (tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate)

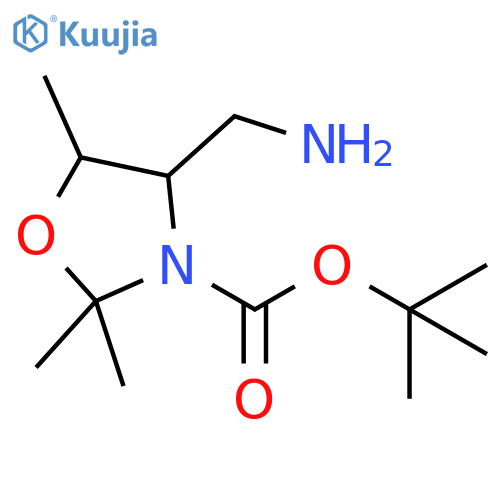

1315365-56-0 structure

商品名:tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

CAS番号:1315365-56-0

MF:C12H24N2O3

メガワット:244.330563545227

CID:4588175

tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

- 3-Oxazolidinecarboxylic acid, 4-(aminomethyl)-2,2,5-trimethyl-, 1,1-dimethylethyl ester

-

- インチ: 1S/C12H24N2O3/c1-8-9(7-13)14(12(5,6)16-8)10(15)17-11(2,3)4/h8-9H,7,13H2,1-6H3

- InChIKey: PFHYJLHCIFWOCF-UHFFFAOYSA-N

- ほほえんだ: O1C(C)C(CN)N(C(OC(C)(C)C)=O)C1(C)C

じっけんとくせい

- 密度みつど: 1.0±0.1 g/cm3

- ふってん: 315.7±27.0 °C at 760 mmHg

- フラッシュポイント: 144.7±23.7 °C

- じょうきあつ: 0.0±0.7 mmHg at 25°C

tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-79003-10.0g |

tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |

1315365-56-0 | 95.0% | 10.0g |

$2884.0 | 2025-02-20 | |

| Enamine | EN300-79003-0.1g |

tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |

1315365-56-0 | 95.0% | 0.1g |

$232.0 | 2025-02-20 | |

| TRC | B750735-50mg |

tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |

1315365-56-0 | 50mg |

$ 185.00 | 2022-06-06 | ||

| TRC | B750735-100mg |

tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |

1315365-56-0 | 100mg |

$ 275.00 | 2022-06-06 | ||

| Enamine | EN300-79003-5.0g |

tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |

1315365-56-0 | 95.0% | 5.0g |

$1945.0 | 2025-02-20 | |

| 1PlusChem | 1P01AJAL-1g |

tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |

1315365-56-0 | 95% | 1g |

$781.00 | 2025-03-19 | |

| 1PlusChem | 1P01AJAL-250mg |

tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |

1315365-56-0 | 95% | 250mg |

$403.00 | 2025-03-19 | |

| Aaron | AR01AJIX-100mg |

tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |

1315365-56-0 | 95% | 100mg |

$344.00 | 2025-02-09 | |

| A2B Chem LLC | AV70381-500mg |

tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |

1315365-56-0 | 95% | 500mg |

$587.00 | 2024-04-20 | |

| 1PlusChem | 1P01AJAL-5g |

tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |

1315365-56-0 | 95% | 5g |

$2466.00 | 2023-12-22 |

tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate 関連文献

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

1315365-56-0 (tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate) 関連製品

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬